3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
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Overview
Description
3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is an organic compound that features a combination of fluorine, methoxy, and sulfonamide groups attached to a pyridine ring
Preparation Methods
The synthesis of 3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide typically involves multiple steps:
Nucleophilic Substitution: The initial step often involves the nucleophilic substitution of a suitable precursor with a fluorine source.
Amidation Reaction: The intermediate product is then subjected to an amidation reaction to introduce the sulfonamide group.
Chemical Reactions Analysis
3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in substitution reactions, particularly at the fluorine or methoxy positions.
Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It serves as a probe in biological studies to investigate enzyme functions and interactions.
Chemical Synthesis: The compound is employed in various organic synthesis reactions, including the preparation of complex molecules.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit certain enzymes by binding to their active sites.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with receptors or other proteins.
Cellular Processes: It may affect cellular processes such as apoptosis or cell proliferation through its interactions with molecular targets.
Comparison with Similar Compounds
3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide can be compared with similar compounds:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound has a cyclopropane ring instead of a benzene ring, affecting its reactivity and applications.
Phenylboronic Acid Pinacol Ester: This compound lacks the sulfonamide and fluorine groups, making it less versatile in certain applications.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but without the methoxy and sulfonamide groups, limiting its use in medicinal chemistry.
These comparisons highlight the unique features of this compound, such as its combination of functional groups that confer specific reactivity and applications.
Properties
Molecular Formula |
C18H22BFN2O5S |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H22BFN2O5S/c1-17(2)18(3,4)27-19(26-17)12-9-15(16(25-5)21-11-12)22-28(23,24)14-8-6-7-13(20)10-14/h6-11,22H,1-5H3 |
InChI Key |
DVHRGSRZHFRNMH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
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